molecular formula C8H12N2 B058008 1-Azabicyclo[2.2.2]octane-4-carbonitrile CAS No. 26458-78-6

1-Azabicyclo[2.2.2]octane-4-carbonitrile

Cat. No. B058008
CAS RN: 26458-78-6
M. Wt: 136.19 g/mol
InChI Key: CEMKLAOKVLRABO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Azabicyclo[2.2.2]octane-4-carbonitrile and related derivatives involves one-pot, three-component reactions catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), demonstrating high yields and efficiency. These methods enable the generation of bicyclic ortho-aminocarbonitrile derivatives through reactions that proceed smoothly at room temperature, indicating the compound's accessibility for further chemical exploration (Yan et al., 2019).

Molecular Structure Analysis

1-Azabicyclo[2.2.2]octane's molecular structure has been characterized through methods such as NMR spectroscopy, indicating a stable configuration that supports its role as a scaffold in synthetic chemistry. The structure is notable for its chair conformation and centers of chirality, which are crucial for its chemical reactivity and the development of compounds with specific stereoselective properties (Mühlbach & Schulz, 1988).

Chemical Reactions and Properties

The compound's unique structure lends itself to various chemical transformations, including its use in the synthesis of dopamine transporter inhibitors, showcasing its potential in medicinal chemistry. Moreover, its reactivity with bases has been explored, leading to novel transformations and the development of derivatives with intriguing chemical properties (Tamiz et al., 2000).

Physical Properties Analysis

Research into the physical properties of derivatives such as 1-azabicyclo[4.2.0]octane reveals insights into the stability and behavior of these compounds under various conditions. Studies focusing on polymerization and the resulting polymers' properties underscore the potential of these bicyclic compounds in material science applications (Mühlbach & Schulz, 1988).

Chemical Properties Analysis

The chemical properties of 1-Azabicyclo[2.2.2]octane-4-carbonitrile are marked by its reactivity and versatility in organic synthesis. The ease of functionalization and the ability to engage in various chemical reactions make it a valuable component in the synthesis of complex organic molecules. Its application in creating azabicyclooctane scaffolds demonstrates its utility in the synthesis of biologically active compounds and the development of new synthetic methodologies (Svoboda & Paleček, 1995).

Scientific Research Applications

  • Synthesis of 1-Azabicyclo Compounds : A method for preparing 1-azabicyclo[2.2.2]octane-4-carbonitrile from pyridine-4-carboxamide was explored, highlighting its potential in organic synthesis (Svoboda & Paleček, 1995).

  • Intermolecular Reactions : Research into the reactions of 1-azabicyclo[2.2.2]octan-3-one with ylidene nitrile, leading to complex molecular structures, suggests its utility in developing novel chemical entities (Zoorob et al., 2005).

  • Diastereoselective Synthesis : Studies on the diastereoselective synthesis of azabicyclo[2.2.2]octanes from simple materials underline its importance in producing stereochemically complex molecules (Alizadeh et al., 2014).

  • Molecular Interactions and Crystal Structure : Investigations into the molecular interactions and crystal structures of azabicyclo[2.2.2]octane compounds, such as 4-aza-1-azoniabicyclo[2.2.2]octane 2,4-dinitrobenzoate, contribute to understanding solid-state chemistry and molecular interactions (Rosli et al., 2006).

  • Oxidation and Cleavage Reactions : The use of bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate for the oxidation and cleavage of nitrogen double bonds and alcohols highlights its role in synthetic chemistry (Hajipour et al., 1998).

  • Radical-Mediated Cascade Cyclization : The development of a modular strategy for synthesizing functionalized aryl-fused azabicyclo[2.2.2]octanes via radical-mediated cascade cyclization reveals its applications in creating structurally unique compounds (Malinakova et al., 2014).

Future Directions

The chemistry and applications of azabicyclo compounds remain underexplored . In the past few years, there has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This highlights the diverse chemistry they can access, their value as synthetic precursors to cyclobutanes and azetidines, and identifies areas for future research .

properties

IUPAC Name

1-azabicyclo[2.2.2]octane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMKLAOKVLRABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181052
Record name 1-Azabicyclo(2.2.2)octane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[2.2.2]octane-4-carbonitrile

CAS RN

26458-78-6
Record name 1-Azabicyclo(2.2.2)octane-4-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026458786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo(2.2.2)octane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quinuclidin-4-ylcarbonylchloride hydrochloride (Example 8, Step 4) (3.4 g 0.0016 moles) was dissolved in acetonitrile (150 ml) and treated with 35% ammonia solution (50 ml). The mixture was stirred for 18 hours at ambient temperature then concentrated to dryness in vacuo. 1 g of the residue was then treated with phosphoms oxychloride (8 ml) at reflux for 5 hours. The mixture was then concentrated in vacuo and the residue partitioned between saturated potassium carbonate and diethylether (4×50 ml). The combined organic extracts were dried (Na2SO4), filtered and concentrated. Column chromatography on silica gel elutin with 0-5% methanol/chloroform gave the title compound 0.34 g (75%); 1H NMR (CDCl3) 1.85 (6H t, J 10 Hz), 2.91 (6H, t, J 10 Hz).
Name
Quinuclidin-4-ylcarbonylchloride hydrochloride
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Svoboda, J Paleček - Collection of Czechoslovak chemical …, 1995 - cccc.uochb.cas.cz
The title compounds were prepared from pyridine-4-carboxamide. Its alkylation with 2-chloroethanol or 3-chloropropanol, followed by hydrogenation gave 1-substituted piperidine-4-…
Number of citations: 1 cccc.uochb.cas.cz
I Kushch, K Schwarz, L Schwentner… - Journal of breath …, 2008 - iopscience.iop.org
A pilot study has been carried out to define typical characteristics of the trace gas compounds in exhaled breath of non-smokers and smokers to assist interpretation of breath analysis …
Number of citations: 152 iopscience.iop.org
OP Blahun, H Melnychenko… - European Journal of …, 2020 - Wiley Online Library
Two approaches to the synthesis of functionalized bridged bicyclic sulfonamides with a bridgehead nitrogen atom were developed. The target compounds were obtained either by …

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